molecular formula C15H15ClF2N6O2S B14921840 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 1005630-28-3

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14921840
CAS No.: 1005630-28-3
M. Wt: 416.8 g/mol
InChI Key: XLGKVUUCIYHCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The final step involves the sulfonation of the pyrazole ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as fluconazole, voriconazole, and itraconazole, which are known for their antifungal properties .

Uniqueness

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl and sulfonamide groups, in particular, may enhance its stability and bioactivity compared to other triazole derivatives .

Properties

CAS No.

1005630-28-3

Molecular Formula

C15H15ClF2N6O2S

Molecular Weight

416.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H15ClF2N6O2S/c1-9-13(10(2)24(20-9)14(17)18)27(25,26)22-15-19-8-23(21-15)7-11-5-3-4-6-12(11)16/h3-6,8,14H,7H2,1-2H3,(H,21,22)

InChI Key

XLGKVUUCIYHCMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.